molecular formula C13H13FN2 B1340180 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 200714-22-3

7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B1340180
M. Wt: 216.25 g/mol
InChI Key: LGCVGUGCTQBGJA-UHFFFAOYSA-N
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Description

The compound 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a fluorinated indole derivative. Indole derivatives are of significant interest due to their diverse range of biological activities and their presence in many pharmaceuticals and natural products. The introduction of a fluorine atom can profoundly affect the biological activity of these molecules, often leading to increased metabolic stability and altered pharmacokinetic properties .

Synthesis Analysis

The synthesis of fluorinated indole derivatives can be complex due to the reactivity of the fluorine atom. In the case of 6-fluoro-7-substituted indole derivatives, practical synthetic routes have been developed. One such route involves the use of 2-bromo-3-fluoroaniline as a key intermediate, which can be prepared through ortho metalation or via intermediacy of other compounds. This method allows for modification around the indole skeleton, particularly at position 8 . Although the exact synthesis of 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of fluorinated indoles is characterized by the presence of a fluorine atom, which can influence the electronic distribution and steric hindrance within the molecule. This can affect the molecule's binding affinity to biological targets and its overall bioactivity. The substitution pattern on the indole ring, such as the position of the fluorine atom and the nature of the substituents, plays a crucial role in determining the photophysical and chemical properties of these compounds .

Chemical Reactions Analysis

Fluorinated indoles can participate in various chemical reactions, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions. The presence of a fluorine atom can also influence the reactivity of other functional groups within the molecule. For instance, the photophysical properties of some 7-(pyridyl)indoles are significantly affected by solvent interactions and intramolecular hydrogen bonding, which can lead to fluorescence quenching. This behavior is highly dependent on the substitution pattern of the indole and the solvent used .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole would be influenced by its fluorinated indole core. Fluorine atoms are highly electronegative, which can increase the lipophilicity of the molecule and affect its hydrogen bonding capacity. These properties are important for the compound's solubility, stability, and overall pharmacokinetic profile. Additionally, the photophysical properties of fluorinated indoles can vary significantly with different substituents and solvents, as demonstrated by the solvent-dependent fluorescence of isomeric 7-(pyridyl)indoles .

Scientific Research Applications

Radiopharmaceutical Synthesis

Fluorine-18 labeled compounds, such as [(18)F]T807, are crucial in positron emission tomography (PET) imaging for detecting neurodegenerative diseases like Alzheimer's. The synthesis methodology of [(18)F]T807 demonstrates the application of 7-fluoro derivatives in creating potent and selective agents for imaging tau pathologies. This streamlined synthesis approach is pivotal for clinical production, highlighting its significance in radiopharmaceutical research and application (Shoup et al., 2013).

Neuropharmacology

The compound has shown neuroleptic-like activity in animal models, indicating its potential as a therapeutic agent in treating psychiatric disorders. This activity, comparable to chlorpromazine but with a substantially longer duration of action, underscores its therapeutic promise. The structure-activity relationships (SAR) of this series have been explored, providing insights into designing drugs with enhanced efficacy and safety profiles (Welch et al., 1980).

Serotonin Receptor Agonism

Investigations into the structure-activity relationship of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have revealed their affinity and functional activity at 5-HT6 receptors. This research has identified key substituents that influence receptor affinity and intrinsic activity, leading to the discovery of antagonists, partial agonists, and full agonists. Such compounds are critical for understanding serotonin receptor modulation and developing therapeutics for neurological disorders (Mattsson et al., 2013).

Anticancer Research

The synthesis of novel 7-hydroxy-8-methyl-coumarins with indole and other heterocyclic moieties has been pursued for anticancer applications. Among these, certain compounds have demonstrated significant antimitotic activity, offering a new avenue for cancer treatment research. This application signifies the compound's role in developing novel chemotherapeutic agents with potential specificity towards certain cancer cell lines (Galayev et al., 2015).

Development of HIV-1 Attachment Inhibitors

Indole derivatives, including 7-fluoro analogs, have been instrumental in the discovery of HIV-1 attachment inhibitors. These compounds interfere with the gp120-CD4 interactions, a critical step in HIV infection. The development of BMS-378806, a 7-azaindole derivative, exemplifies the utility of these compounds in creating novel antiretroviral drugs with improved pharmaceutical properties (Wang et al., 2003).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for exposure. Without specific information on this compound, it’s not possible to provide a detailed safety assessment.


Future Directions

The future directions for research on this compound would depend on its potential applications. These could include medicinal chemistry if the compound shows biological activity, materials science if it has unique physical properties, or synthetic chemistry if it presents interesting reactivity.


I hope this general analysis is helpful. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.


properties

IUPAC Name

7-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c14-12-3-1-2-10-11(8-16-13(10)12)9-4-6-15-7-5-9/h1-4,8,15-16H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCVGUGCTQBGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477255
Record name 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

CAS RN

200714-22-3
Record name 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Beginning with 2.0 gm (14.8 mMol) 7-fluoro-1H-indole and 4.6 gm (30.0 mMol) 4-piperidone hydrochloride monohydrate, 2.1 gm (66%) of the title compound were recovered as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Yield
66%

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